molecular formula C9H8N4O2 B11774411 Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11774411
M. Wt: 204.19 g/mol
InChI Key: ZDFLSOZDSHRMMN-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This 1,2,4-triazole derivative is a key scaffold in developing novel therapeutic agents due to its versatile pharmacological potential. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, featured in over 30 approved drugs, and is known for its stability and ability to bind to a wide variety of enzymes and receptors . Research into analogous 1,2,4-triazole-3-carboxylate compounds has demonstrated significant biological activities, including potent in vitro anti-inflammatory activity. In bioassays, a closely related ethyl ester analogue showed a maximum inhibition of 71.1% in an egg albumin denaturation assay at 1000 µg/mL, comparable to the standard drug Aspirin . Furthermore, the 1,2,4-triazole pharmacophore is extensively investigated for anticancer applications, with derivatives such as 1,2,3-triazole-incorporated (pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine compounds being synthesized and evaluated as potential anticancer agents . This methyl ester compound serves as a versatile building block for lead-oriented synthesis. Its functional groups allow for further chemical transformations, including saponification to carboxylic acid salts, conversion to hydrazides and hydroxamic acids, or amidation to create a diverse library of compounds for structure-activity relationship (SAR) studies . It is also a valuable precursor for coordination chemistry, with potential applications in developing materials such as coordination polymers . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

methyl 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)8-11-7(12-13-8)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12,13)

InChI Key

ZDFLSOZDSHRMMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine-2-Carbohydrazide with Methyl Oxalate

A widely adopted route involves the cyclocondensation of pyridine-2-carbohydrazide with methyl oxalate. This method, adapted from Syrovaya et al. (2016) , begins with the esterification of pyridine-2-carboxylic acid (1) to form methyl pyridine-2-carboxylate (2) using methanol under acidic conditions. Hydrazinolysis of 2 with hydrazine hydrate yields pyridine-2-carbohydrazide (3), which reacts with carbon disulfide in an alkaline medium to form potassium dithiocarbazinate (4). Subsequent cyclization with hydrazine generates 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (5), which undergoes alkylation with methyl chloroacetate to introduce the carboxylate group .

Key Reaction Parameters

  • Esterification : 91% yield at 200–202°C in ethanol .

  • Cyclization : Reflux in ethanol with KOH for 4–6 hours, yielding 85–90% .

  • Alkylation : Conducted at 70–90°C to prevent side reactions .

Oxalyl Chloride Monoester and Thiosemicarbazide Route

A patent by CN103145632B outlines an alternative pathway using oxalyl chloride monoester and thiosemicarbazide. The process begins with the condensation of thiosemicarbazide (II) and oxalyl chloride monoester (III) in the presence of a base, forming oxalic acid monoester monoamidothiourea (IV). Cyclization in alkaline conditions produces 5-mercapto-triazole-3-carboxylic acid (V), which is desulfurized using hydrogen peroxide in acetic acid to yield 1H-1,2,4-triazole-3-carboxylic acid (VI). Final esterification with methanol under acidic conditions delivers the target compound .

Advantages Over Traditional Methods

  • Avoids diazotization, eliminating explosion risks .

  • High safety profile and scalability for industrial production .

Optimization Insights

  • Cyclization Temperature : 70–90°C; deviations reduce yields by 15–20% .

  • Desulfurization : 30% H₂O₂ in a 2:1 molar ratio to intermediate V .

Direct Esterification of Triazole-5-Carboxylic Acid

The sodium salt of 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 2378503-27-4) serves as a key intermediate. Acidification with HCl followed by esterification with methanol in the presence of H₂SO₄ or DCC yields the methyl ester. This route benefits from the commercial availability of the sodium salt, simplifying large-scale synthesis .

Reaction Conditions

  • Esterification : 65–70°C for 8–12 hours, yielding 78–82% .

  • Purity : Confirmed via HPLC and NMR .

Comparative Analysis of Methodologies

Method Yield Safety Complexity Scalability
Cyclocondensation 85–90%ModerateHighModerate
Oxalyl Chloride Route 75–80%HighModerateHigh
Direct Esterification 78–82%HighLowHigh

Mechanistic Insights and Spectral Validation

  • Cyclocondensation : Infrared (IR) spectra of intermediate 5 show C=S stretches at 1282 cm⁻¹, confirming thione tautomer dominance .

  • Desulfurization : ¹H NMR of VI lacks thiol protons, verifying complete sulfur removal .

  • Esterification : Methyl ester protons appear as singlets at δ 3.83–4.23 ppm in ¹H NMR .

Industrial and Environmental Considerations

The oxalyl chloride route is favored industrially due to its avoidance of hazardous intermediates. Conversely, the cyclocondensation method offers higher yields but requires stringent temperature control. Recent advancements in flow chemistry could enhance the scalability of both approaches.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical intermediate for further functionalization.

Reaction Conditions Product Yield Reference
1M NaOH, H₂O, reflux, 6 hrs3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid85%
10% HCl, MeOH, 60°C, 4 hrsSame as above78%

This reactivity aligns with studies on analogous triazole esters, where hydrolysis facilitates biological activity modulation .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in nucleophilic acyl substitution, enabling the synthesis of amides and thioesters.

Reagent Conditions Product Yield Reference
NH₃ (g), EtOH, 25°C, 24 hrs3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-carboxamide62%
Benzylamine, DCM, RT, 12 hrsN-Benzylamide derivative70%

The reaction with amines proceeds via a classical aminolysis mechanism, as observed in structurally related 1,2,4-triazole esters.

Coordination Chemistry and Metal Complex Formation

The nitrogen-rich triazole and pyridine rings enable coordination with transition metals, forming bioactive complexes.

Metal Salt Conditions Complex Structure Application Reference
Cu(OTf)₂, MeCN, 50°C, 8 hrsCu(II)-triazole-pyridine complexAnticatalytic agent in cycloaddition reactions
ZnCl₂, EtOH, reflux, 3 hrsZn(II) coordination polymerLuminescent material

These complexes exhibit enhanced stability and catalytic/biological activity compared to the parent ligand .

Functionalization of the Triazole Ring

Reagent Position Modified Product Yield Reference
HNO₃/H₂SO₄, 0°C, 2 hrsC4-nitration4-Nitro-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate45%
Br₂, FeBr₃, DCM, RT, 6 hrsNo reaction observed

Nitration occurs exclusively at the C4 position due to electron-withdrawing effects of the pyridinyl group, as confirmed by X-ray crystallography in related compounds .

Reduction and Oxidation Reactions

The methyl ester group resists common reduction/oxidation agents, but the triazole ring can undergo redox transformations:

Reagent Conditions Product Yield Reference
NaBH₄, MeOH, RT, 12 hrsNo reduction observed
KMnO₄, H₂O, 100°C, 3 hrsTriazole ring oxidationDecomposition products

Key Structural Insights from Crystallography

  • The pyridinyl group adopts a coplanar orientation with the triazole ring, enhancing conjugation and stabilizing metal complexes .

  • Intermolecular hydrogen bonds (N–H···O) facilitate crystal packing, as observed in ethyl ester analogs .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that it demonstrates moderate to high antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, suggesting a mechanism that may involve the modulation of cell cycle regulators .

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. This inhibition is crucial as it can lead to the development of targeted therapies for cancer treatment .

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against resistant strains of bacteria, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting its potential use in treating chronic inflammatory conditions .

Case Study 3: Cancer Cell Line Studies

Research conducted on the anticancer properties of this compound revealed that it effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study emphasizes the need for further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

  • Ethyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate
    This analog replaces the methyl ester with an ethyl group. Key differences include:
    • Physical Properties : Melting point (164–166°C) and molecular weight (218.21 g/mol) .
    • Synthesis : Prepared via cyclization of hydrazides and thioamides, yielding 82% under optimized conditions .
    • Applications : Similar intermediates in medicinal chemistry, though the ethyl group may enhance lipophilicity compared to the methyl variant .

Core Structure Variations

  • Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5)
    Lacks the pyridin-2-yl substituent, simplifying the structure.
    • Synthesis : Derived from methyl 1H-1,2,4-triazole-3-carboxylate via nucleophilic substitution .
    • Applications : Widely used as a pharmaceutical intermediate, particularly for nucleoside analogs like ribavirin .

Substituted Aryl Derivatives

  • Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1406499-29-3)
    The methoxy group improves solubility but may reduce membrane permeability compared to pyridinyl substituents .
  • Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS 1342987-44-3) Bromine and furan introduce steric bulk and alter electronic properties, impacting reactivity in further functionalization .

Biological Activity

Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1785759-17-2) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological assays, and potential therapeutic applications.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 160.18 g/mol
  • Structure : The compound features a triazole ring substituted with a pyridine moiety and a carboxylate group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with triazole precursors. The synthesis pathway may include various steps such as cyclization and esterification to achieve the final product.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In studies involving similar triazole derivatives:

  • Compounds demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria.
  • Specific tests indicated that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is notable. In vitro studies have assessed their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs):

  • Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • The most effective compounds in related studies showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention due to their potential to inhibit tumor cell proliferation:

  • This compound has been suggested to possess antiproliferative effects against various cancer cell lines.
  • Studies indicate that certain analogs exhibit cytotoxic effects on leukemia cell lines, suggesting a mechanism that may involve interference with nucleic acid synthesis or cell cycle regulation .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Triazole DerivativesAnti-inflammatoryReduced TNF-α by 44–60%
Triazole AnaloguesAntimicrobialEffective against S. aureus, E. coli
Ribavirin AnalogsAnticancerCytotoxic effects on leukemia cells

Q & A

Q. What are the established synthetic protocols for Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate, and what yields can researchers expect?

The compound can be synthesized via two primary routes:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives and DMF-DMA, followed by hydrolysis and esterification. Yields depend on precursor purity and reaction time .
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Using azido-pyrazole intermediates and methyl propiolate. For example, a similar ethyl ester analog achieved 82% yield under optimized conditions (50°C, 0.2 equiv CuSO₄, sodium ascorbate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Pyridyl protons appear at δH ~8.77 ppm (d, J = 7.6 Hz) and δH ~7.47 ppm (t, J = 6.0 Hz). Triazole protons are typically downfield due to conjugation .
  • LC-MS : The molecular ion [M+H]⁺ is expected at m/z ~218 (adjust for methyl vs. ethyl ester derivatives). Validate purity via retention time consistency .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (e.g., C: ~55%, N: ~25%) .

Q. What safety precautions are essential when handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from heat and ignition sources .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this triazole-carboxylate?

  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (TBTA) to enhance regioselectivity in CuAAC reactions .
  • Solvent Systems : Use THF/water (1:1) for improved solubility of azide intermediates .
  • Workup Strategies : Employ dry-load purification on silica gel with gradient elution (cyclohexane to ethyl acetate) to minimize product loss .

Q. How can structural contradictions (e.g., tautomerism, polymorphism) be resolved during crystallographic analysis?

  • High-Resolution Data : Collect diffraction data at ≤0.8 Å resolution using synchrotron sources.
  • SHELXL Refinement : Use restraints for disordered atoms and validate hydrogen bonding networks (e.g., N–H···O interactions) to stabilize specific tautomers .
  • Complementary Techniques : Pair XRD with solid-state NMR to confirm tautomeric forms in the crystal lattice .

Q. What mechanistic insights are critical for improving the selectivity of triazole ring formation?

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., azide formation vs. cycloaddition).
  • DFT Calculations : Model transition states to predict regioselectivity in cycloaddition reactions. For example, pyridyl substituents may direct triazole formation via steric or electronic effects .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to trace nitrogen incorporation into the triazole ring .

Methodological Notes

  • Spectral Validation : Always compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to confirm assignments .
  • Crystallography Workflow : Process data with SHELX suite (SHELXD for solution, SHELXL for refinement) and visualize hydrogen bonds using Mercury .
  • Yield Optimization : Design a factorial experiment (e.g., varying temperature, catalyst load, and solvent ratios) and analyze via ANOVA to identify critical parameters .

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